(E)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide
Descripción
Propiedades
IUPAC Name |
(E)-N-(6-methyl-1,3-benzothiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O3S/c1-16-7-9-20-21(12-16)31-23(25-20)26(15-18-5-3-11-24-14-18)22(28)10-8-17-4-2-6-19(13-17)27(29)30/h2-14H,15H2,1H3/b10-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAUZJUMOKCXTKF-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C=CC4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
(E)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from various studies and research findings.
Synthesis of the Compound
The synthesis of this compound typically involves the reaction of 6-methylbenzo[d]thiazole with 3-nitrophenyl and pyridin-3-ylmethyl moieties through a multi-step process. The synthetic pathway often includes:
- Formation of Thiazole Derivatives : The initial step involves the condensation of appropriate thiosemicarbazones with nitroacetophenones.
- Acrylamide Formation : The final product is obtained by reacting the thiazole derivative with pyridine derivatives under specific conditions to yield the desired acrylamide structure.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- Cell Proliferation Inhibition : In vitro assays demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines, including A549 (lung cancer) and NCI-H358 (non-small cell lung cancer). The IC50 values reported for these cell lines were approximately 8.78 µM and 6.68 µM, respectively, indicating moderate to high efficacy in inhibiting cell growth .
- Mechanism of Action : The compound appears to induce apoptosis and cell cycle arrest in cancer cells. Western blot analyses have shown upregulation of pro-apoptotic markers and downregulation of anti-apoptotic proteins, suggesting a mechanism that triggers programmed cell death .
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties:
- Inhibition of Bacterial Growth : Studies have reported that it shows effective antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 6.12 µM, while moderate activity against Escherichia coli was observed with an MIC of 25 µM .
- Biofilm Formation Inhibition : The compound significantly inhibits biofilm formation in pathogenic bacteria, which is crucial for preventing chronic infections.
Case Studies
Several case studies illustrate the biological activities of this compound:
-
Case Study on Cancer Cell Lines :
- A study evaluated the effects of (E)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide on A431 (skin cancer) and H1299 (lung cancer) cells. Results indicated a dose-dependent inhibition of cell proliferation, with significant apoptosis observed at higher concentrations .
- Antimicrobial Efficacy :
Data Summary
| Biological Activity | Target Organism/Cell Line | IC50/MIC Values | Mechanism |
|---|---|---|---|
| Antiproliferative | A549 | 8.78 µM | Induces apoptosis |
| Antiproliferative | NCI-H358 | 6.68 µM | Cell cycle arrest |
| Antibacterial | Staphylococcus aureus | 6.12 µM | Inhibits bacterial growth |
| Antibacterial | Escherichia coli | 25 µM | Biofilm formation inhibition |
Aplicaciones Científicas De Investigación
Antimicrobial Properties
Benzothiazole derivatives, including this compound, have demonstrated broad-spectrum antimicrobial activity. Research indicates that compounds in this class can inhibit the growth of various pathogens, including both Gram-positive and Gram-negative bacteria. For instance, similar derivatives have shown minimal inhibitory concentration (MIC) values ranging from 50 to 100 μg/mL against tested organisms, suggesting that this compound may exhibit comparable antimicrobial effects.
Anticancer Activity
The anticancer potential of benzothiazole derivatives is well-documented. Studies have reported selective cytotoxicity against several tumorigenic cell lines while sparing normal cells. For example, related compounds have shown effective inhibition against breast cancer (MDA-MB-231) and liver cancer (SK-Hep-1) cell lines, with IC50 values ranging from 28 to 290 ng/mL. The mechanism behind this activity often involves the inhibition of key enzymes responsible for cell proliferation and survival.
Case Study 1: Anticancer Efficacy
A recent study evaluated a series of benzothiazole derivatives for their anticancer efficacy. Results indicated that compounds similar to (E)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide exhibited significant cytotoxicity against various cancer cell lines, demonstrating selectivity towards tumorigenic cells over normal cells.
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial effects of benzothiazole derivatives. Findings revealed that these compounds effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .
Research Insights
The structure-activity relationship (SAR) studies indicate that modifications in the benzothiazole structure can significantly impact biological activity. For instance, the introduction of various substituents on the thiazole ring has been shown to enhance selectivity towards specific biological targets, such as monoamine oxidase (MAO) isoforms relevant in neurodegenerative disorders like Alzheimer's disease .
Comparación Con Compuestos Similares
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Benzothiazole Core
Compound 1 : (Z)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide (CAS: 895007-68-8)
- Key Differences: Nitro Group Position: The 4-nitrophenyl substituent (vs. 3-nitro in the target compound) alters electronic effects. Stereochemistry: The (Z)-configuration may result in steric clashes or distinct binding modes compared to the (E)-isomer.
- Molecular Weight : 430.5 g/mol (vs. similar molecular weight for the target compound, assuming comparable substituents) .
Compound 2 : (Z)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide (CAS: 895011-97-9)
- Key Differences :
- Methoxy vs. Methyl Group : The methoxy substituent at the 6-position increases hydrophilicity compared to the methyl group in the target compound. This may enhance solubility but reduce membrane permeability.
- Nitro Group Position : Similar to Compound 1, the 4-nitrophenyl group is retained.
- Molecular Weight : 446.5 g/mol .
Compound 3 : (E)-N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide (CAS: 1173416-80-2)
- Key Differences :
- Thiophene-Benzothiazole Hybrid : Replaces the pyridin-3-ylmethyl group with a thiophene ring fused to benzothiazole.
- Dimethoxyphenyl Substituent : The 3,4-dimethoxy group enhances electron-donating effects, contrasting with the nitro group in the target compound.
- Molecular Weight : 422.5 g/mol .
Stereochemical and Backbone Modifications
Compound 4 : (R,E)-3-(2'-formyl-6-methyl-[1,1'-biphenyl]-2-yl)-N-isopropylacrylamide (3bm)
- Key Differences :
- Biphenyl Backbone : Replaces benzothiazole with a biphenyl system.
- Isopropyl Group : The N-isopropyl substituent reduces steric bulk compared to the pyridin-3-ylmethyl group.
- Synthesis : Prepared via enantioselective pallada-electrocatalyzed C–H activation, yielding 96% enantiomeric excess .
Compound 5 : (E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride
Physicochemical Comparison
Q & A
Q. How can researchers validate the compound's target engagement in cellular models?
- Answer : Employ:
- Cellular thermal shift assays (CETSA) : Confirm target protein stabilization upon compound binding.
- CRISPR/Cas9 knockouts : Eliminate the putative target gene and assess loss of compound activity.
- Pull-down assays : Use biotinylated analogs to isolate and identify bound proteins via LC-MS/MS .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
